Lipophilicity (XLogP3) Comparison with Pirodavir: Impact on Compound Handling and Bioavailability Prediction
The target compound exhibits a computed XLogP3 of 2.4 [1], placing it in the optimal range for oral bioavailability according to Lipinski guidelines. In contrast, pirodavir (ethyl 4-(2-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)ethoxy)benzoate, CAS 124436-59-5) carries a higher predicted logP (commonly cited as ~3.8–4.1) [2]. A difference of approximately 1.5 log units implies a roughly 30-fold difference in octanol-water partition coefficient, affecting solubility, permeability, and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Pirodavir, XLogP3 ~3.8–4.1 (estimated) |
| Quantified Difference | ~1.5 log units lower |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity may translate to reduced off-target binding and improved aqueous solubility, making this compound more suitable for in vitro assays requiring DMSO tolerance.
- [1] PubChem. CID 71799422: XLogP3 = 2.4, computed by XLogP3 3.0 (PubChem release 2025.09.15). National Library of Medicine. View Source
- [2] ChemicalBook. Pirodavir (CAS 124436-59-5) product information. View Source
